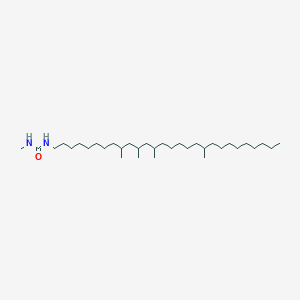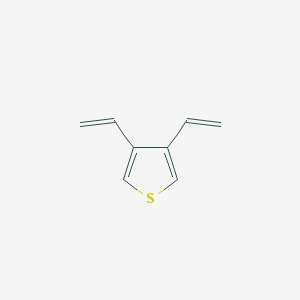![molecular formula C22H28O2Si B14281142 6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol CAS No. 162407-37-6](/img/structure/B14281142.png)
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol is a compound that features a silyl ether protecting group, specifically the tert-butyl(diphenyl)silyl group, attached to a hexa-2,4-dien-1-ol backbone. This compound is of interest in organic chemistry due to its stability and utility in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol typically involves the protection of the hydroxyl group in hexa-2,4-dien-1-ol using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are mild, and the protecting group is introduced selectively to the primary hydroxyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol is used in various scientific research applications:
Biology and Medicine: The compound is used in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, which protects the hydroxyl group from unwanted reactions. This stability is due to the bulky nature of the silyl group, which shields the hydroxyl group from acidic and nucleophilic attacks .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl ether protecting group, but with less steric bulk compared to tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): Offers similar stability but is more resistant to fluoride sources compared to tert-butyl(diphenyl)silyl.
Uniqueness
6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol is unique due to its increased resistance to acidic hydrolysis and nucleophilic species, making it a preferred choice for protecting primary hydroxyl groups in complex synthetic routes .
Propiedades
Número CAS |
162407-37-6 |
|---|---|
Fórmula molecular |
C22H28O2Si |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
6-[tert-butyl(diphenyl)silyl]oxyhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C22H28O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h4-17,23H,18-19H2,1-3H3 |
Clave InChI |
YIUBJCXOKOZAEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
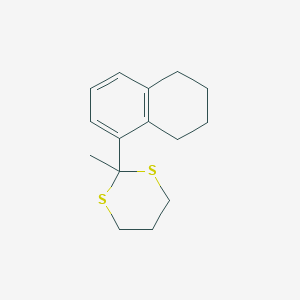
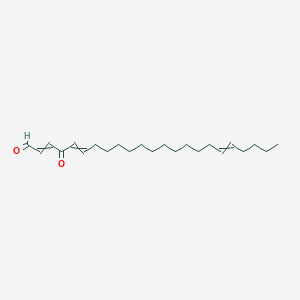
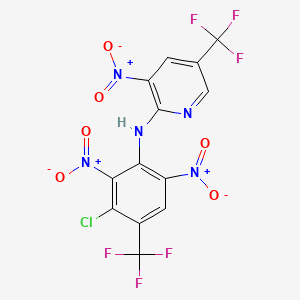
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)

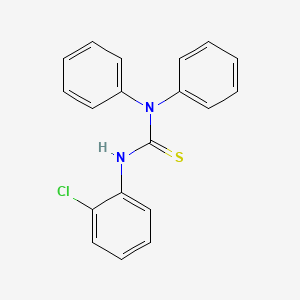
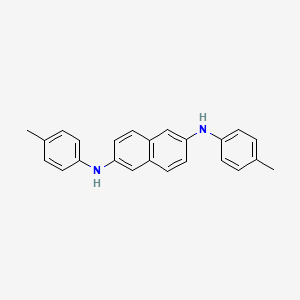
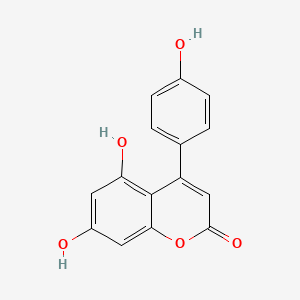
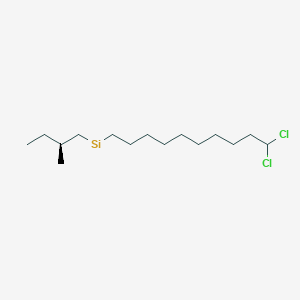
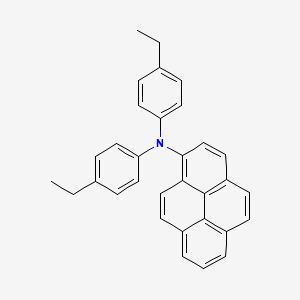
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
